

Application Notes and Protocols for the Characterization of 4-Ethyl-4-heptanol

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Compound of Interest		
Compound Name:	4-Ethyl-4-heptanol	
Cat. No.:	B3054337	Get Quote

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These application notes provide a comprehensive overview of the analytical methods for the characterization of **4-Ethyl-4-heptanol** (CAS No: 597-90-0, Molecular Formula: C₉H₂₀O, Molecular Weight: 144.26 g/mol). Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented, along with expected quantitative data to aid in the identification and purity assessment of this tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **4-Ethyl-4-heptanol**. It provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers insights into its molecular weight and fragmentation pattern, aiding in structural elucidation.

Data Presentation: GC-MS



Parameter	Value/Description	Source
Predicted Retention Index (Non-Polar Column)	~880	[1][2]
Predicted Retention Index (Polar Column)	~1250-1300	[1][2]
Molecular Ion (M+)	m/z 144 (often weak or absent in tertiary alcohols)	[3]
Major Fragment Ions (m/z)	115, 87, 59, 57, 43, 29	Predicted
Common Fragmentation Pathways	$\alpha\text{-cleavage},$ Dehydration (loss of $H_2O)$	[3]

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the identity of a 4-Ethyl-4-heptanol sample.

Materials:

- 4-Ethyl-4-heptanol sample
- High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
- Volumetric flasks
- Microsyringe
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **4-Ethyl-4-heptanol** sample.
 - Dissolve the sample in 10 mL of a suitable volatile solvent in a volumetric flask to prepare a 1 mg/mL stock solution.



- Further dilute the stock solution as required by the instrument's sensitivity.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm) or a polar column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 μm).
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 μL (split or splitless injection depending on concentration).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 220 °C at a rate of 10 °C/min.
 - Hold: Hold at 220 °C for 5 minutes.
 - MSD Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 30-300.
- Data Analysis:
 - Identify the peak corresponding to **4-Ethyl-4-heptanol** based on its retention time.
 - Analyze the mass spectrum of the peak and compare it with a reference spectrum or expected fragmentation pattern.



• Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Visualization of GC-MS Workflow



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Caption: Workflow for GC-MS analysis of **4-Ethyl-4-heptanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the **4-Ethyl-4-heptanol** molecule.

Data Presentation: 1H NMR

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Assignment
~ 0.9	Triplet	-CH₃ (propyl and ethyl groups)
~ 1.3-1.5	Multiplet	-CH ₂ - (propyl and ethyl groups)
~ 1.5-1.7	Singlet (broad)	-ОН



Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.

Data Presentation: 13C NMR

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 8-15	-CH₃
~ 15-40	-CH₂-
~ 70-80	C-OH (quaternary)

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of **4-Ethyl-4-heptanol**.

Materials:

- 4-Ethyl-4-heptanol sample (5-10 mg)
- Deuterated solvent (e.g., CDCl₃)
- NMR tube
- NMR Spectrometer (400 MHz or higher)

Procedure:

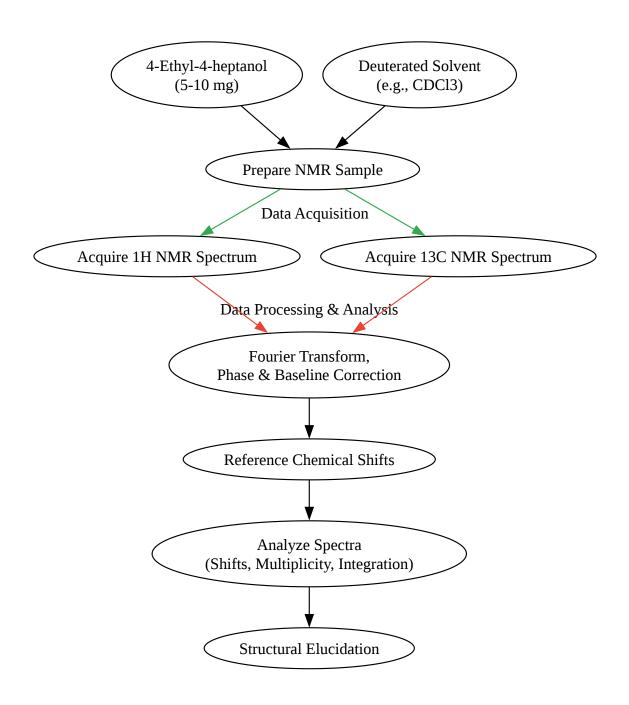
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the 4-Ethyl-4-heptanol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.



- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Obtain a proton-decoupled carbon spectrum.
 - Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
- Data Processing and Analysis:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the 4-Ethyl-4-heptanol structure.

Visualization of NMR Workflow```dot





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Caption: Workflow for IR analysis of **4-Ethyl-4-heptanol**.



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